N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
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Description
N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structural similarities to N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide have been synthesized and assessed for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole and triazolo[4,3-a]pyrazine have been explored for their potential in combating various microbial strains, indicating a broad interest in these structures for developing new antimicrobial agents (Bektaş et al., 2010).
Pharmacological Evaluation
Certain 1,2,4-triazolo and pyrazine derivatives have been evaluated for their pharmacological effects, such as inhibition of cyclic nucleotide phosphodiesterase type 4, indicating potential therapeutic applications in inflammatory diseases and various disorders associated with cyclic nucleotide signaling (Raboisson et al., 2003).
Anticancer and Analgesic Agents
Structurally related compounds have been synthesized and tested for their anticancer and analgesic properties, demonstrating the interest in this chemical framework for developing treatments against cancer and pain (Abu‐Hashem et al., 2020). This suggests that derivatives like this compound could potentially be explored for similar pharmacological applications.
Enzyme Inhibition for Diabetes Management
Compounds with similar structures have been synthesized as inhibitors of the dipeptidyl peptidase-IV enzyme, a target for the management of type 2 diabetes, indicating a potential application in the development of antidiabetic medications (Ling Yu-tao, 2009).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-29-19-10-6-5-9-18(19)23-20(27)15-26-22(28)17-8-4-3-7-16(17)21(24-26)25-11-13-30-14-12-25/h3-10H,2,11-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMMHJYSXCKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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